4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14956854
InChI: InChI=1S/C27H25ClN2O2/c28-23-11-12-25-24(18-23)22(17-26(31)32-25)19-29-13-15-30(16-14-29)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17-18,27H,13-16,19H2
SMILES:
Molecular Formula: C27H25ClN2O2
Molecular Weight: 444.9 g/mol

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one

CAS No.:

Cat. No.: VC14956854

Molecular Formula: C27H25ClN2O2

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one -

Specification

Molecular Formula C27H25ClN2O2
Molecular Weight 444.9 g/mol
IUPAC Name 4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-chlorochromen-2-one
Standard InChI InChI=1S/C27H25ClN2O2/c28-23-11-12-25-24(18-23)22(17-26(31)32-25)19-29-13-15-30(16-14-29)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17-18,27H,13-16,19H2
Standard InChI Key WBAZASIHBCHIIX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one, reflects its intricate structure. The chromenone backbone (a bicyclic system comprising a benzene ring fused to a pyrone) is substituted at the 4-position with a methyl-linked benzhydrylpiperazine group and at the 6-position with a chlorine atom. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-[(4-Benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one

PropertyValue
Molecular FormulaC27H25ClN2O2\text{C}_{27}\text{H}_{25}\text{ClN}_{2}\text{O}_{2}
Molecular Weight448.95 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely lipophilic (estimated)
Melting PointUndetermined

Structural Analysis

The chromenone core confers rigidity and planar geometry, while the benzhydrylpiperazine moiety introduces steric bulk and potential for hydrogen bonding. The chlorine atom at the 6-position enhances electron-withdrawing effects, potentially influencing reactivity and target binding. Computational modeling suggests that the piperazine nitrogen atoms may participate in electrostatic interactions with biological targets, such as enzymes or receptors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with 6-chloro-2H-chromen-2-one as the precursor. A nucleophilic substitution reaction introduces the benzhydrylpiperazine group via a methylene bridge. Key steps include:

  • Alkylation: Reaction of 6-chloro-2H-chromen-2-one with paraformaldehyde to generate a hydroxymethyl intermediate.

  • Coupling: Condensation with 1-benzhydrylpiperazine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide).

  • Purification: Column chromatography or recrystallization to isolate the final product.

Reaction Optimization

Yields are highly dependent on reaction conditions. For example, using triethylamine as a catalyst improves nucleophilicity, while elevated temperatures (80–100°C) enhance reaction rates. Solvent choice also impacts purity; non-polar solvents may precipitate byproducts, simplifying isolation.

Applications and Future Directions

Therapeutic Development

The compound’s dual chromenone-piperazine architecture positions it as a lead candidate for:

  • Oncology: As a topoisomerase inhibitor or kinase

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator